Carboxy Pioglitazone (M-V)

描述

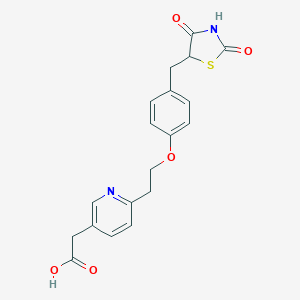

Carboxy Pioglitazone (M-V) is a metabolite of the antidiabetic drug Pioglitazone. It belongs to the thiazolidinedione class of compounds, which are known for their insulin-sensitizing properties. Carboxy Pioglitazone (M-V) has a molecular formula of C19H18N2O5S and a molecular weight of 386.42 g/mol . This compound is primarily studied for its role in glucose and lipid metabolism, making it a significant subject in diabetes research.

准备方法

Synthetic Routes and Reaction Conditions: Carboxy Pioglitazone (M-V) can be synthesized from 3-Pyridineacetonitrile, 6-[2-[4-[(2-amino-4,5-dihydro-4-oxo-5-thiazolyl)methyl]phenoxy]ethyl]-. The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .

Industrial Production Methods: Industrial production of Carboxy Pioglitazone (M-V) typically involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The process may include purification steps such as crystallization and chromatography to isolate the desired compound.

化学反应分析

Types of Reactions: Carboxy Pioglitazone (M-V) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidative degradation products.

Reduction: Reduction reactions may alter the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce pioglitazone N-oxide, while reduction could yield various reduced forms of the compound .

科学研究应用

Clinical Applications

2.1 Management of Type 2 Diabetes Mellitus

Carboxy Pioglitazone is primarily utilized in the treatment of type 2 diabetes. Studies have demonstrated its efficacy in lowering blood glucose levels and improving insulin sensitivity. For instance, a clinical trial showed that patients receiving pioglitazone had significant reductions in HbA1c levels compared to those on placebo .

2.2 Cardiovascular Benefits

Research indicates that Carboxy Pioglitazone may confer cardiovascular benefits by reducing the risk of myocardial infarction (MI) in patients with type 2 diabetes. The PROactive study highlighted a 28% reduction in fatal and nonfatal MI among high-risk patients treated with pioglitazone . This effect is attributed to its anti-inflammatory properties and improvement in lipid profiles.

Adverse Effects and Safety Profile

While Carboxy Pioglitazone is effective, it is essential to consider its safety profile:

- Bladder Cancer Risk : Several studies have suggested a potential association between pioglitazone use and an increased risk of bladder cancer, particularly in long-term users . A case-control study indicated a higher incidence of bladder malignancy among patients treated with pioglitazone compared to those not treated.

- Weight Gain and Edema : Common adverse effects include weight gain and peripheral edema, which have been observed in clinical trials .

Pharmacokinetics

Absorption and Bioavailability : Carboxy Pioglitazone demonstrates favorable pharmacokinetic properties, with peak serum concentrations reached within 2 hours post-administration. Its bioavailability can be influenced by formulation factors such as excipients used in tablet production .

Research Findings

5.1 Metabolomic Studies

Recent studies utilizing untargeted metabolomics have revealed alterations in purine metabolism associated with pioglitazone administration. Significant changes were noted in urinary levels of hypoxanthine, xanthine, and uric acid post-treatment, suggesting potential pathways through which Carboxy Pioglitazone exerts its effects .

Case Studies

| Study | Population | Findings |

|---|---|---|

| PROactive Study | 5,238 patients with type 2 diabetes | Reduced risk of fatal/nonfatal MI by 28% |

| Bladder Cancer Study | Case-control analysis | Increased risk of bladder cancer associated with long-term pioglitazone use |

| Metabolomics Study | Healthy males | Altered purine metabolism post-pioglitazone administration |

作用机制

Carboxy Pioglitazone (M-V) exerts its effects by acting as a selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ influences the transcription of genes involved in glucose and lipid metabolism. This mechanism enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver, thereby improving glycemic control .

相似化合物的比较

Pioglitazone: The parent compound, used as an antidiabetic agent.

Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing properties.

Troglitazone: A thiazolidinedione that was withdrawn from the market due to adverse effects.

Comparison: Carboxy Pioglitazone (M-V) is unique in its specific metabolic profile and its role as a metabolite of Pioglitazone. Unlike its parent compound, Carboxy Pioglitazone (M-V) may have distinct pharmacokinetic and pharmacodynamic properties that contribute to its specific effects on glucose and lipid metabolism .

生物活性

Carboxy Pioglitazone (M-V) is a significant metabolite of the antidiabetic drug pioglitazone, which belongs to the thiazolidinedione class. This compound is primarily recognized for its role as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), influencing various biological pathways crucial for insulin sensitivity and glucose metabolism.

Overview of Carboxy Pioglitazone (M-V)

- Molecular Formula : C19H18N2O5S

- Molecular Weight : 386.42 g/mol

- CAS Number : 146062-48-8

Carboxy Pioglitazone (M-V) exerts its biological effects primarily through the activation of PPARγ, which is predominantly expressed in adipose tissue, skeletal muscle, and liver. The activation leads to:

- Enhanced Insulin Sensitivity : By improving glucose uptake and utilization in peripheral tissues.

- Regulation of Gene Expression : Modulating the transcription of insulin-responsive genes involved in glucose and lipid metabolism.

- Downregulation of Proliferative Pathways : Inhibiting pathways associated with cell proliferation, such as MAPK, Myc, and Ras genes .

Pharmacokinetics

- Bioavailability : Approximately 83%, with peak plasma concentrations reached within 1.5 hours post-administration.

- Metabolism : Primarily metabolized by the enzyme CYP2C8, leading to various active metabolites that contribute to its pharmacological effects .

Cellular Effects

Carboxy Pioglitazone (M-V) has demonstrated significant effects on various cell types:

- Insulin Sensitivity : Enhances insulin receptor signaling pathways, leading to improved glucose uptake.

- β-cell Function : Promotes the survival and function of pancreatic β-cells, which are critical for insulin secretion.

Temporal and Dosage Effects in Animal Models

Studies have shown that Carboxy Pioglitazone (M-V) can lead to:

- Increased Survival Rates : In tumor-bearing animal models, it has been noted to improve survival and prevent weight loss.

- Anticancer Activity : Exhibits dose-dependent anticancer properties, particularly against chemically induced endometrial cancer.

Case Studies and Research Findings

-

Antibacterial Activity :

- Research indicates that pioglitazone possesses antibacterial properties against Gram-positive bacteria such as Streptococcus pneumoniae and Gram-negative bacteria like E. coli. The minimum inhibitory concentration (MIC) values suggest moderate sensitivity, with potential enhancement of antibiotic efficacy when used in combination with standard treatments .

-

Clinical Implications :

- In clinical studies involving type 2 diabetes patients, pioglitazone therapy was associated with improvements in lipid profiles, including reductions in triglycerides and increases in HDL cholesterol levels. However, concerns about potential adverse effects such as edema and weight gain were also noted .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | 83% |

| Peak Concentration Time | 1.5 hours |

| Metabolism | CYP2C8 |

属性

IUPAC Name |

2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c22-17(23)10-13-1-4-14(20-11-13)7-8-26-15-5-2-12(3-6-15)9-16-18(24)21-19(25)27-16/h1-6,11,16H,7-10H2,(H,22,23)(H,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQJTMMAMWFMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435149 | |

| Record name | Pioglitazone Metabolite M5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-48-8 | |

| Record name | 3-Pyridineacetic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pioglitazone Metabolite M5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINEACETIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK29UX2P6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。